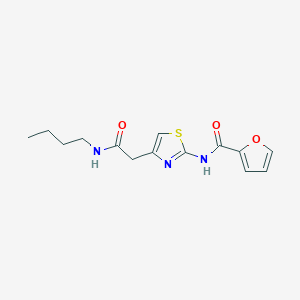

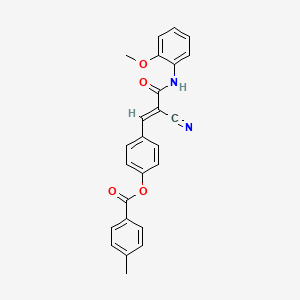

![molecular formula C18H20N6O7 B2689909 1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea CAS No. 294854-07-2](/img/structure/B2689909.png)

1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The nitrophenyl groups would contribute to the aromaticity of the molecule, while the carbamoylamino group would introduce polarity. The ethoxy and urea groups could also contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro groups could potentially be reduced to amines, and the carbamoylamino group could react with various nucleophiles. Again, without specific experimental data, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carbamoylamino group and the nonpolar nitrophenyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Synthesis and Environmental Applications:

- Urea derivatives have been explored for their environmentally friendly and cost-effective synthesis processes. For instance, the study by Thalluri et al. (2014) demonstrated a method for synthesizing ureas via the Lossen rearrangement, highlighting the potential for green chemistry applications due to the recyclability of byproducts and the avoidance of racemization under milder conditions (Thalluri et al., 2014).

Chemical Reactions and Mechanisms:

- Urea derivatives undergo various chemical reactions, offering pathways for the creation of new compounds. Sigmund and Pfleiderer (1994) explored the aminolysis of carbamates, a process leading to urea derivatives, which underscores the versatility of urea compounds in synthesizing new chemical entities (Sigmund & Pfleiderer, 1994).

Potential in Drug Discovery and Material Science:

- The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, as studied by Smith et al. (2013), showcases the chemical manipulability of urea derivatives for creating structurally diverse molecules, which could be pivotal in drug discovery and material science (Smith, El‐Hiti, & Alshammari, 2013).

Insights into Urea-Fluoride Interactions:

- The study on the interaction between 1,3-bis(4-nitrophenyl)urea and various anions by Boiocchi et al. (2004) provided valuable insights into hydrogen bonding and proton transfer mechanisms, which could inform the development of sensors or novel catalytic systems (Boiocchi et al., 2004).

Carcinogenicity and Mutagenicity Research:

- The carcinogenic and mutagenic properties of certain urea derivatives have been investigated, offering crucial data for assessing the safety of chemical compounds. For example, Thust et al. (1980) examined the clastogenicity and SCE assays of nitrosated urea pesticide metabolites, contributing to the understanding of their effects on cellular DNA (Thust, Mendel, Schwarz, & Warzok, 1980).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O7/c25-17(21-13-1-5-15(6-2-13)23(27)28)19-9-11-31-12-10-20-18(26)22-14-3-7-16(8-4-14)24(29)30/h1-8H,9-12H2,(H2,19,21,25)(H2,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAASRPTVWGLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCOCCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)

![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)